N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
The compound contains several functional groups including a morpholino group, a thiazolopyrimidinone group, and a dimethoxyphenyl group. The morpholino group is a common moiety in bioactive molecules and is known to improve cell permeability . The thiazolopyrimidinone group is a heterocyclic compound that is often found in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The morpholino group would add a tertiary amine to the structure, while the thiazolopyrimidinone would add a thiazole ring fused with a pyrimidinone .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The morpholino group might undergo reactions with electrophiles, while the thiazolopyrimidinone could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the morpholino group might increase its solubility in water, while the thiazolopyrimidinone group might affect its acidity .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antimicrobial Evaluation : A series of compounds, including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, were synthesized and screened for antimicrobial and hemolytic activity. These compounds showed variable antimicrobial activities relative to reference standards, indicating potential for further biological screening and application trials (Gul et al., 2017).
Synthesis and Antitumor Activity : A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which included compounds like 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, demonstrated significant broad-spectrum antitumor activity. These compounds were found to be more potent compared to the control 5-FU (Al-Suwaidan et al., 2016).
Chemical Properties and Synthesis
Chemical Synthesis and Evaluation : The synthesis of various compounds, including those with structures similar to the target compound, has been explored. This includes the preparation of diverse heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).
Chemical Characterization and Analysis : Studies involving the chemical characterization and analysis of similar compounds provide insights into their potential applications and properties. This includes investigations into their synthesis processes, chemical structures, and potential therapeutic uses (Bondock et al., 2008).
Applications in Imaging and Diagnostics
Radiosynthesis for Imaging : Compounds with structures related to the target compound have been synthesized for use in imaging, such as PET scans. This includes the development of selective radioligands for imaging specific proteins (Dollé et al., 2008).
Investigation in Neuroinflammation Imaging : Novel pyrazolo[1,5-a]pyrimidines, closely related to the target compound, have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds have been studied for their potential in neuroinflammation PET imaging (Damont et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-27-13-7-12(8-14(9-13)28-2)21-15(25)10-24-11-20-17-16(18(24)26)30-19(22-17)23-3-5-29-6-4-23/h7-9,11H,3-6,10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFQBIMUCBYNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
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